Methyl 6-chloro-2,3-difluorobenzoate
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Overview
Description
Methyl 6-chloro-2,3-difluorobenzoate is a fluorinated aromatic ester with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-2,3-difluorobenzoate can be synthesized through the esterification of 6-chloro-2,3-difluorobenzoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2,3-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous medium under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Reduction: The major product is 6-chloro-2,3-difluorobenzyl alcohol.
Oxidation: The major product is 6-chloro-2,3-difluorobenzoic acid.
Scientific Research Applications
Methyl 6-chloro-2,3-difluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2,3-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-difluorobenzoate: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 3,4-difluorobenzoate: Another fluorinated ester with fluorine atoms at different positions on the benzene ring, leading to distinct chemical properties.
Uniqueness
Methyl 6-chloro-2,3-difluorobenzoate is unique due to the combined presence of chlorine and fluorine atoms, which imparts specific reactivity and binding characteristics. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and stability.
Properties
Molecular Formula |
C8H5ClF2O2 |
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Molecular Weight |
206.57 g/mol |
IUPAC Name |
methyl 6-chloro-2,3-difluorobenzoate |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 |
InChI Key |
FGQMNINFLPRZDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)F)Cl |
Origin of Product |
United States |
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